molecular formula C11H11BrO2 B2761797 2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone CAS No. 1502219-54-6

2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone

Cat. No. B2761797
CAS RN: 1502219-54-6
M. Wt: 255.111
InChI Key: UESLKEITEIKOLL-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of α-Bromo chalcones containing 2-thiene ring, prepared through condensation followed by bromination, demonstrate the compound's utility in organic synthesis and the exploration of chalcone derivatives (Budak & Ceylan, 2009).
  • A facile synthesis method for 4-bromo-2H-chromenes and 2H-thiochromenes highlights the compound's role in generating a range of novel substituted chromenes, underscoring its versatility in chemical synthesis (Gabbutt et al., 1994).

Anti-inflammatory Applications

  • The anti-inflammatory activities of newly synthesized substituted thienochromene derivatives, starting from 1-(7-mercapto-2,2-dimethylchroman-6-yl)ethanone, reveal potential medicinal applications of these compounds in treating inflammation (Ouf et al., 2015).

Novel Reaction Pathways and Mechanisms

  • Research detailing the synthesis of diversely functionalized 2H-Chromenes through Pd-catalyzed cascade reactions showcases innovative approaches to synthesizing chromene derivatives, offering insights into reaction mechanisms and synthetic strategies (Song et al., 2018).
  • Studies on the synthesis of α,β-unsaturated ketones as chalcone analogues via a SRN1 mechanism explore new synthetic routes and deepen our understanding of electron-transfer reactions (Curti et al., 2007).

Future Directions

The future directions for the study of “2-Bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone” could include further investigation into its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological and pharmaceutical properties could be explored further .

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-chromen-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-7-10(13)8-5-6-14-11-4-2-1-3-9(8)11/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESLKEITEIKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1502219-54-6
Record name 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one
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